

# Molecular weight and formula of 4-(2-Methoxycarbonylethyl)phenylboronic acid

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## Compound of Interest

4-(2-Methoxycarbonylethyl)phenylboronic acid

Compound Name: *Methoxycarbonylethyl)phenylboronic acid*

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## An In-depth Technical Guide to 4-(2-Methoxycarbonylethyl)phenylboronic Acid

**Abstract:** This technical guide provides a comprehensive overview of **4-(2-Methoxycarbonylethyl)phenylboronic acid**, a key building block in modern organic synthesis. The document details its fundamental physicochemical properties, with a focus on its molecular weight and formula. It further presents a validated experimental protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We delve into the rationale behind procedural steps, offer a workflow for product validation, and provide authoritative references to support the presented methodologies.

## Compound Profile and Physicochemical Properties

**4-(2-Methoxycarbonylethyl)phenylboronic acid** is a bifunctional organic compound featuring a phenylboronic acid moiety and a methyl ester tail. This unique structure makes it an invaluable reagent, particularly in fields like pharmaceutical development and materials science. The boronic acid group serves as a highly effective participant in cross-coupling reactions, while the ester group provides a site for subsequent chemical modification.

The precise chemical identity and properties of this compound are critical for stoichiometric calculations and analytical characterization. Key data are summarized below.

Property	Value	Source(s)
Chemical Name	4-(2-Methoxycarbonylethyl)phenylboronic acid	[1]
Synonyms	[4-(3-methoxy-3-oxopropyl)phenyl]boronic acid	[1]
CAS Number	850568-44-4	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BO <sub>4</sub>	[1]
Molecular Weight	208.02 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	90-94°C	[3]

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **4-(2-Methoxycarbonylethyl)phenylboronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, typically between  $sp^2$ -hybridized carbon atoms.<sup>[4]</sup> Its power lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.<sup>[5]</sup>

In this context, **4-(2-Methoxycarbonylethyl)phenylboronic acid** enables the direct installation of a functionalized phenyl ring onto various organic scaffolds, a common strategy in the synthesis of pharmaceuticals and advanced materials.<sup>[6][7]</sup> The reaction involves a palladium catalyst, a base, and an appropriate solvent system to couple the boronic acid with an organic halide or triflate.<sup>[4]</sup>

## Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that dictates the choice of reagents and conditions.[\[5\]](#)[\[8\]](#)

- Oxidative Addition: An active Pd(0) catalyst complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. This is often the rate-determining step.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center. This step regenerates the boron species and forms a diorganopalladium(II) complex.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester group on the substrate.[\[9\]](#)

## Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for the coupling of **4-(2-Methoxycarbonylethyl)phenylboronic acid** with a representative aryl bromide, 4-bromoanisole.

## Materials and Reagents

- **4-(2-Methoxycarbonylethyl)phenylboronic acid** (1.2 equiv)
- 4-Bromoanisole (1.0 equiv)
- Palladium(II) Acetate  $[\text{Pd}(\text{OAc})_2]$  (2 mol%)
- Triphenylphosphine  $[\text{PPh}_3]$  (8 mol%)
- Potassium Carbonate  $[\text{K}_2\text{CO}_3]$  (2.5 equiv), anhydrous

- Toluene (Solvent)
- Water (Solvent)
- Ethyl Acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate [MgSO<sub>4</sub>]
- Silica Gel (for column chromatography)

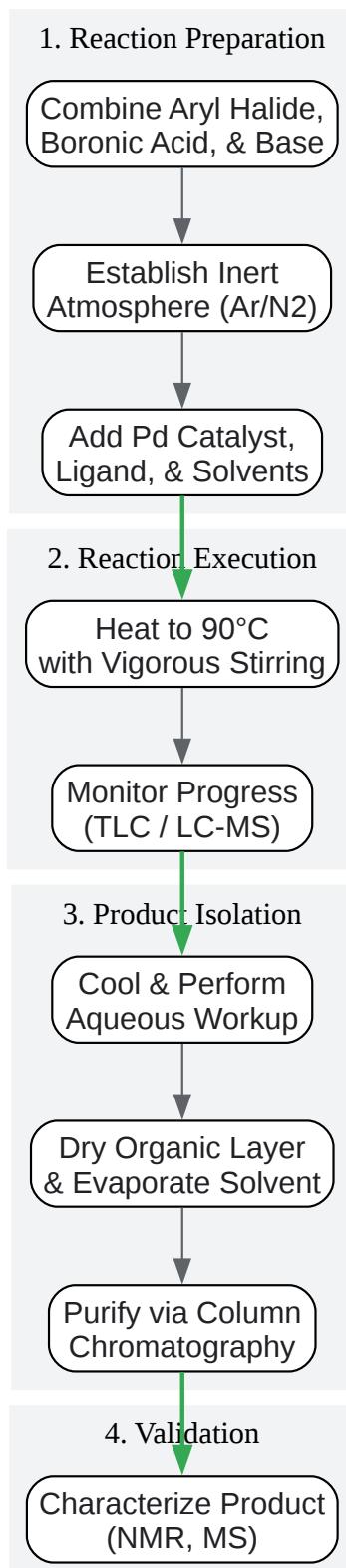
## Step-by-Step Procedure

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv), **4-(2-Methoxycarbonylethyl)phenylboronic acid** (1.2 equiv), and potassium carbonate (2.5 equiv).
  - Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Potassium carbonate is a moderately strong base suitable for activating the boronic acid without promoting ester hydrolysis.[10]
- Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of toluene.
  - Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.
- Reagent Addition: Add the catalyst mixture to the flask. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add toluene and water to the flask to create a 4:1 mixture by volume.
  - Rationale: An inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, deactivating it. The biphasic toluene/water solvent system is effective for many Suzuki couplings, helping to dissolve both organic and inorganic reagents.[10]

- Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
  - Rationale: The aqueous washes remove the inorganic base ( $K_2CO_3$ ) and boron byproducts.
- Purification: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the described Suzuki-Miyaura coupling protocol.



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Caption: General workflow for the Suzuki-Miyaura coupling protocol.

## Safety and Handling

**4-(2-Methoxycarbonylethyl)phenylboronic acid** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[2\]](#)

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to moisture.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[2\]](#)[\[11\]](#)

## Conclusion

**4-(2-Methoxycarbonylethyl)phenylboronic acid** is a highly versatile and valuable reagent in synthetic chemistry. Its well-defined molecular weight and formula allow for precise experimental design. The robust reactivity of its boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further derivatization at its ester group, makes it a strategic choice for the synthesis of complex molecules in drug discovery and materials science. The protocol described herein provides a reliable, validated method for its application, grounded in established mechanistic principles.

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